- A green method for preparation of Ceftibuten, China, , ,
Cas no 97519-39-6 (ceftibuten)

ceftibuten structure
Produktname:ceftibuten
ceftibuten Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ceftibuten
- Ceftibuten-13C3
- Sch 39720
- 7432S
- antibiotic7432s
- Ceftibutene
- cephalosporin7432-s
- cephem
- cis-ceftibutin
- s7432
- Sch-39720
- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
- Antibiotic 7432S
- Cedax
- Ceftibuten (SCH 39720)
- Cephalosporin 7432-S
- cis-Ceftibuten
- S 7432
- NCGC00178501-01
- D00922
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
- Ceftibutenum
- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Keimax
- DB01415
- C08117
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BRD-K11124378-002-01-0
- CHEMBL1605
- AKOS005146205
- J01DA39
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Q419521
- EN300-21702502
- CHEBI:3510
- Tox21_111446
- C3391
- SBI-0206740.P001
- CEFTIBUTEN [VANDF]
- ACHN383
- CEFTIBUTEN [MI]
- MFCD00864918
- ACHN-383
- SR-05000001989-1
- Ceftibutene [INN-French]
- BSPBio_002733
- UNII-IW71N46B4Y
- BRD-K11124378-001-04-6
- Ceftibuten (USAN/INN)
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
- CEFTIBUTEN [USAN]
- HMS2093K18
- IW71N46B4Y
- Ceftibutenum (INN-Latin)
- Ceftibutene (INN-French)
- BRD-K11124378-335-01-4
- Pharmakon1600-01505207
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID4045925
- NSC-758925
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ceftibuten, Antibiotic for Culture Media Use Only
- AB01563048_01
- Ceftibuteno
- CEFTIBUTIN [VANDF]
- CEFTIBUTEN [WHO-DD]
- HY-B0698
- Ceftibuteno [INN-Spanish]
- PF-07612577 component PF-06264006
- PF-06264006
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 97519-39-6
- BRD-K11124378-335-02-2
- DTXCID2025925
- NCGC00178501-04
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
- NCGC00095137-01
- BDBM50370586
- CCG-39440
- CEFTIBUTEN [INN]
- Ceftem
- CAS-97519-39-6
- HMS1922L17
- NSC 758925
- 7432-S
- Ceftibutin
- AKOS015854930
- Ceftibuteno (INN-Spanish)
- Ceftibuten [USAN:INN:BAN]
- 97519-39-6 (free)
- SR-05000001989
- NS00001036
- NSC758925
- SCHEMBL37054
- Ceftibutenum [INN-Latin]
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
- C-2550
- Ceprifran
- HMS3715P10
- SPECTRUM1505207
- GTPL12029
- Spectrum5_001558
-
- MDL: N/A
- Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
- InChI-Schlüssel: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
- Lächelt: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 410.03500
- Monoisotopenmasse: 410.03547653g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 7
- Komplexität: 755
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 12
- Oberflächenladung: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 217Ų
Experimentelle Eigenschaften
- Farbe/Form: NA
- Dichte: 1.8±0.1 g/cm3
- Schmelzpunkt: Not available
- Siedepunkt: 966.4°C at 760 mmHg
- Flammpunkt: >110°(230°F)
- Brechungsindex: 1.762
- Löslichkeit: Soluble in aqueous solutions. Also soluble in DMSO
- PSA: 216.46000
- LogP: 0.86180
ceftibuten Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- RTECS:XI0367220
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
ceftibuten Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥453.00 | 2023-09-09 | |
Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2021-08-05 | |
Enamine | EN300-21702502-0.05g |
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 0.05g |
$2755.0 | 2023-06-01 | ||
Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2023-01-06 | |
Biosynth | FC176429-25 mg |
Ceftibuten |
97519-39-6 | 25mg |
$546.00 | 2023-01-04 | ||
1PlusChem | 1P019GB9-100mg |
Ceftibuten |
97519-39-6 | 98% | 100mg |
$135.00 | 2025-03-03 | |
Aaron | AR019GJL-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
$697.00 | 2025-02-28 | |
1PlusChem | 1P019GB9-10mg |
Ceftibuten |
97519-39-6 | 10mg |
$104.00 | 2025-03-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥1857.00 | 2023-09-09 | |
Biosynth | FC176429-5 mg |
Ceftibuten |
97519-39-6 | 5mg |
$181.95 | 2023-01-04 |
ceftibuten Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Silica ; 1.2 h, 80 °C
Referenz
- Method for preparing ceftibuten, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to CeftibutenOrganic Process Research & Development, 2002, 6(2), 169-177,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- The synthesis of 3-hydroxycephalosporin compoundsGuowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
Referenz
- Method for synthesizing ceftibutene, China, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
Referenz
- Preparation method of Ceftibuten, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water
Referenz
- Process for the preparation of cephem compounds, Japan, , ,
Synthetic Routes 13
Reaktionsbedingungen
Referenz
- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
Referenz
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reaktionsbedingungen
Referenz
- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,
Synthetic Routes 19
Reaktionsbedingungen
Referenz
- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,
ceftibuten Raw materials
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Ceftibuten Impurity 8
- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-
- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-
- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
ceftibuten Preparation Products
ceftibuten Verwandte Literatur
-
Gholam Hossein Hakimelahi,Pai-Chi Li,Ali A. Moosavi-Movahedi,Jamshid Chamani,Ghadam Ali Khodarahmi,Tai Wei Ly,Famil Valiyev,Max K. Leong,Shahram Hakimelahi,Kak-Shan Shia,Ito Chao Org. Biomol. Chem. 2003 1 2461
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
-
Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462
-
N. Vasudevan,Mrityunjay K. Sharma,D. Srinivasa Reddy,Amol A. Kulkarni React. Chem. Eng. 2018 3 520
-
Prashant S. Kharkar,Ponnadurai Ramasami,Yee Siew Choong,Lydia Rhyman,Sona Warrier RSC Adv. 2016 6 26329
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